

S-Sulfo-DL-cysteine-2,3,3-d3 chemical properties and structure

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Compound of Interest

Compound Name: S-Sulfo-DL-cysteine-2,3,3-d3

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An In-depth Technical Guide to S-Sulfo-DL-cysteine-2,3,3-d3

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **S-Sulfo-DL-cysteine-2,3,3-d3**, a deuterated derivative of S-Sulfo-DL-cysteine. This isotopically labeled compound is a valuable tool for researchers, scientists, and professionals in drug development, particularly in studies requiring sensitive and specific quantification.

Core Chemical Properties

S-Sulfo-DL-cysteine-2,3,3-d3 is the deuterium-labeled form of S-Sulfo-DL-cysteine.[1][2][3] The incorporation of deuterium isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis, such as NMR, GC-MS, or LC-MS.[1][4] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] The unlabeled counterpart, S-Sulfocysteine, is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[5]

Data Presentation: Key Chemical and Physical Properties



Property	Value	Source(s)
Molecular Formula	C3H4D3NO5S2	[1][2][3][5]
Molecular Weight	204.24 g/mol	[1][2][3][5]
CAS Number (Labeled)	2687960-80-9	[1][2]
CAS Number (Unlabeled)	4371-53-3	[1][6]
Isotopic Enrichment	≥98 atom % D	[7]
Purity	≥98%	[5]
Melting Point	170 °C	[5]
Physical State	Solid	[8]
Storage Conditions	Store refrigerated (-5 °C to 5 °C), protect from light.[5][8]	[5][8]
Stability	Stable under recommended storage conditions. Reanalysis is recommended after three years.[7]	[7]
SMILES	OS(SC([2H])([2H])C(N) ([2H])C(O)=O)(=O)=O	[1]
InChI	InChI=1S/C3H7NO5S2/c4- 2(3(5)6)1-10- 11(7,8)9/h2H,1,4H2,(H,5,6) (H,7,8,9)/i1D2,2D	[5]
Synonyms	DL-Cysteine S-sulfate, DL- Cysteinesulfonic Acid	[6]

Chemical Structure

The structure of **S-Sulfo-DL-cysteine-2,3,3-d3** is characterized by a cysteine backbone with a sulfo group attached to the sulfur atom. The deuterium atoms are located at the 2 and 3 positions of the cysteine moiety.



Caption: Chemical structure of S-Sulfo-DL-cysteine-2,3,3-d3.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **S-Sulfo-DL-cysteine-2,3,3-d3** are not readily available in the public domain. However, general methodologies for the synthesis of isotopically labeled amino acids can be adapted.

General Synthesis Approach for Isotopically Labeled Cysteine Derivatives

A common method involves the use of bacterial cysteine synthases.[9] For instance, ³⁴S-labeled L-cysteine can be synthesized from O-acetyl-L-serine and ³⁴S-labeled sodium sulfide using recombinant CysK or CysM enzymes.[9] A similar enzymatic approach could potentially be adapted for deuterium labeling, or a chemical synthesis route involving deuterated starting materials would be employed.

Analytical Methodology: Use as an Internal Standard

S-Sulfo-DL-cysteine-2,3,3-d3 is primarily used as an internal standard in quantitative mass spectrometry.[1][4]

A generalized workflow for its use in an LC-MS/MS application would be as follows:

- Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are prepared, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
- Internal Standard Spiking: A known concentration of **S-Sulfo-DL-cysteine-2,3,3-d3** is added to the prepared samples, calibrators, and quality control samples.
- LC Separation: The sample mixture is injected into a liquid chromatography system. The
 analyte of interest (unlabeled S-Sulfo-DL-cysteine) and the internal standard (S-Sulfo-DLcysteine-2,3,3-d3) are separated from other matrix components on a suitable analytical
 column.



- MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Quantification: The peak area ratio of the analyte to the internal standard is calculated. This
 ratio is then used to determine the concentration of the analyte in the unknown samples by
 comparing it to a calibration curve generated from samples with known concentrations of the
 analyte and a fixed concentration of the internal standard.



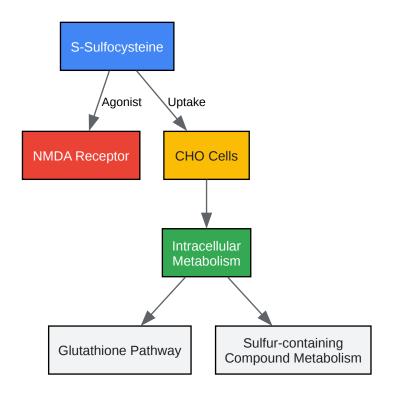
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Caption: Generalized workflow for using **S-Sulfo-DL-cysteine-2,3,3-d3** as an internal standard.

Biological Context and Signaling

While specific signaling pathways for **S-Sulfo-DL-cysteine-2,3,3-d3** have not been detailed, the biological activity of its unlabeled form, S-Sulfocysteine, has been investigated. S-Sulfocysteine is a bioavailable derivative of L-cysteine and has been studied in Chinese hamster ovary (CHO) cells, which are commonly used in the production of therapeutic proteins. [10] Mechanistic studies in CHO cells have shown that S-Sulfocysteine supplementation can impact intracellular metabolic pathways, including those related to glutathione and other sulfurcontaining compounds.[10] As previously mentioned, S-Sulfocysteine also acts as a potent agonist for the NMDA receptor.[5] The deuterated form is expected to have similar biological targets, with potential differences in its metabolic rate and pharmacokinetic properties.





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Caption: Biological interactions of the unlabeled counterpart, S-Sulfocysteine.

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